n-Butylethylenediamine

Description

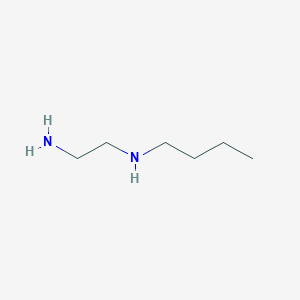

Structure

3D Structure

Properties

IUPAC Name |

N'-butylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-2-3-5-8-6-4-7/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPGBRPWDZFIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334109 | |

| Record name | n-Butylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19522-69-1 | |

| Record name | N1-Butyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19522-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Butylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

n-Butylethylenediamine chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of n-Butylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. The information is intended to support research, development, and application activities involving this versatile diamine.

Chemical Structure and Identification

This compound, also known as N'-butylethane-1,2-diamine, is a primary and secondary amine with the molecular formula C6H16N2.[1][2] Its structure consists of a butyl group attached to one of the nitrogen atoms of an ethylenediamine backbone.

Key Identifiers:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 116.20 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 171-172 °C | [4] |

| Density | 0.836 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.443 | [4] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [4] |

| Solubility | Soluble in water and common organic solvents. |

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol describes a common method for the synthesis of this compound through the reductive amination of butyraldehyde with ethylenediamine. Reductive amination is a versatile method for forming carbon-nitrogen bonds.[5]

Materials:

-

Butyraldehyde

-

Ethylenediamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Glacial acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add butyraldehyde (1.0 equivalent).

-

Dissolve the butyraldehyde in anhydrous DCE (approximately 5 mL per mmol of butyraldehyde).

-

Add ethylenediamine (1.0-1.2 equivalents) to the solution, followed by the addition of glacial acetic acid (1.0 equivalent).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in a single portion. A slight exotherm may be observed.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation to afford pure this compound.

Analysis by Gas Chromatography (GC)

This protocol outlines a general method for the analysis of this compound purity using gas chromatography with a flame ionization detector (GC-FID).

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

Sample Preparation:

-

Accurately weigh approximately 20 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a suitable volatile solvent, such as dichloromethane.

-

Vortex the solution to ensure it is homogeneous.

Data Analysis: The purity of this compound is determined by the area percent method. The peak area of the main component is divided by the total area of all peaks in the chromatogram.

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of this compound via reductive amination.

Caption: Reductive amination synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of n-Butylethylenediamine from Ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing n-butylethylenediamine from ethylenediamine. The focus is on providing detailed, actionable experimental protocols and comparative data to assist researchers in selecting and implementing the most suitable method for their specific needs. Two principal strategies are detailed: a protection-based approach involving direct alkylation or reductive amination, and a direct alkylation method.

Introduction

This compound is a valuable diamine intermediate in the synthesis of various pharmaceuticals, agrochemicals, and polymers. Its structure, featuring both a primary and a secondary amine, makes it a versatile building block. The direct synthesis from the bulk chemical ethylenediamine, however, presents a significant challenge: controlling the degree of alkylation. Due to the similar reactivity of the two primary amine groups in ethylenediamine, direct reaction with a butylating agent often leads to a mixture of mono-, di-, tri-, and even tetra-butylated products, complicating purification and reducing the yield of the desired mono-butylated product.[1][2]

To overcome this, a common and more controlled strategy involves the use of a protecting group to temporarily block one of the amine functionalities. This allows for the selective butylation of the remaining free amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[3][4]

This guide will explore the following synthetic pathways:

-

Protection-Based Synthesis:

-

Mono-Boc protection of ethylenediamine.

-

N-butylation of N-Boc-ethylenediamine via:

-

Direct Alkylation with 1-bromobutane.

-

Reductive Amination with butyraldehyde.

-

-

Deprotection of the Boc group to yield this compound.

-

-

Direct Synthesis:

-

Direct alkylation of ethylenediamine with butan-1-ol.

-

Protection-Based Synthesis of this compound

This approach involves a three-step process that ensures the selective formation of the mono-butylated product.

Step 1: Selective Mono-Boc Protection of Ethylenediamine

The initial and crucial step is the selective protection of one of the two amine groups of ethylenediamine.

Experimental Protocol:

-

Materials: Ethylenediamine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM), Sodium sulfate (anhydrous).

-

Procedure:

-

In a round-bottom flask, dissolve ethylenediamine (150 mmol) in dichloromethane (100 mL).

-

Cool the solution to 0°C using an ice bath with vigorous stirring.[5]

-

Dissolve di-tert-butyl dicarbonate (25.0 mmol) in dichloromethane (100 mL).

-

Add the (Boc)₂O solution dropwise to the cooled ethylenediamine solution over a period of 2-3 hours.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-ethylenediamine.

-

The product can be purified further by column chromatography if necessary.

-

| Parameter | Value | Reference |

| Ethylenediamine (mmol) | 150 | [5] |

| (Boc)₂O (mmol) | 25.0 | [5] |

| Solvent | Dichloromethane | [5] |

| Temperature (°C) | 0 to Room Temperature | [5] |

| Reaction Time (h) | 12 | [5] |

| Yield | High (specifics vary) | [5][6] |

Step 2A: Direct Alkylation of N-Boc-ethylenediamine with 1-Bromobutane

With one amine protected, the free primary amine of N-Boc-ethylenediamine can be selectively alkylated.

Experimental Protocol:

-

Materials: N-Boc-ethylenediamine, 1-Bromobutane, Potassium carbonate (K₂CO₃), Acetonitrile.

-

Procedure:

-

To a solution of N-Boc-ethylenediamine (10 mmol) in acetonitrile (50 mL), add potassium carbonate (15 mmol).

-

Add 1-bromobutane (11 mmol) to the mixture.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-butyl-N'-Boc-ethylenediamine.

-

Purify by column chromatography as needed.

-

| Parameter | Value |

| N-Boc-ethylenediamine (mmol) | 10 |

| 1-Bromobutane (mmol) | 11 |

| Base | K₂CO₃ |

| Solvent | Acetonitrile |

| Temperature (°C) | Reflux |

| Reaction Time (h) | 12-24 |

Step 2B: Reductive Amination of N-Boc-ethylenediamine with Butyraldehyde

Reductive amination is an alternative method for the N-butylation of the protected ethylenediamine.[7]

Experimental Protocol:

-

Materials: N-Boc-ethylenediamine, Butyraldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-Dichloroethane (DCE).

-

Procedure:

-

Dissolve N-Boc-ethylenediamine (10 mmol) and butyraldehyde (12 mmol) in 1,2-dichloroethane (50 mL).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (15 mmol) portion-wise to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude N-butyl-N'-Boc-ethylenediamine by column chromatography.

-

| Parameter | Value |

| N-Boc-ethylenediamine (mmol) | 10 |

| Butyraldehyde (mmol) | 12 |

| Reducing Agent | Sodium triacetoxyborohydride |

| Solvent | 1,2-Dichloroethane |

| Temperature | Room Temperature |

| Reaction Time (h) | 12-24 |

Step 3: Deprotection of N-Butyl-N'-Boc-ethylenediamine

The final step is the removal of the Boc protecting group to yield the target this compound.

Experimental Protocol:

-

Materials: N-Butyl-N'-Boc-ethylenediamine, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM).

-

Procedure (using TFA):

-

Dissolve N-butyl-N'-Boc-ethylenediamine (5 mmol) in dichloromethane (20 mL).

-

Add trifluoroacetic acid (20 mmol) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[8]

-

Upon completion, concentrate the mixture under reduced pressure.

-

Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.

-

| Parameter | Value | Reference |

| N-Butyl-N'-Boc-ethylenediamine (mmol) | 5 | |

| Deprotecting Agent | Trifluoroacetic acid | [8][9] |

| Solvent | Dichloromethane | [8] |

| Temperature | 0°C to Room Temperature | [8] |

| Reaction Time (h) | 1-4 | [8] |

Direct Synthesis of this compound

While challenging, direct synthesis methods are continuously being explored for their atom economy and reduced step count. One such method is the direct N-alkylation of ethylenediamine with an alcohol.

Experimental Protocol: N-Alkylation with Butan-1-ol

This method utilizes a heterogeneous catalyst in a fixed-bed reactor.

-

Materials: Ethylenediamine, Butan-1-ol, CuO-NiO/γ-Al₂O₃ catalyst.

-

Procedure:

-

The reaction is carried out in a fixed-bed reactor packed with a CuO-NiO/γ-Al₂O₃ catalyst.[10]

-

A mixture of butan-1-ol and ethylenediamine (e.g., in a 1:3 molar ratio) is fed into the reactor.[11]

-

The reaction is conducted at elevated temperature and pressure.

-

The product mixture is collected and analyzed by gas chromatography to determine the conversion and selectivity.

-

Purification of the desired mono-butylated product is achieved by fractional distillation.

-

| Parameter | Value | Reference |

| Alcohol to Ethylenediamine Molar Ratio | 1:3 | [11] |

| Catalyst | CuO-NiO/γ-Al₂O₃ | [10] |

| Temperature (°C) | 160 | [11] |

| Pressure (MPa) | 1.0 | [11] |

| Yield of mono-butylated product (%) | 85.2 | [11] |

| Yield of di-butylated product (%) | 3.5 | [11] |

| Yield of poly-butylated product (%) | 1.3 | [11] |

Summary and Comparison of Synthetic Routes

| Method | Key Advantages | Key Disadvantages | Typical Yield |

| Protection-Based (Direct Alkylation) | High selectivity for mono-alkylation, well-established procedures. | Multi-step process, requires use of protecting groups and alkyl halides. | Good to Excellent |

| Protection-Based (Reductive Amination) | High selectivity, mild reaction conditions, avoids alkyl halides. | Multi-step process, requires use of a reducing agent. | Good to Excellent |

| Direct Alkylation with Alcohol | One-pot reaction, environmentally friendlier (water as byproduct). | Requires specialized equipment (fixed-bed reactor), formation of byproducts, high temperature and pressure. | ~85% (mono-alkylated) |

Conclusion

The synthesis of this compound from ethylenediamine can be effectively achieved through several routes. For applications requiring high purity and control over the reaction, the protection-based strategy is recommended. The choice between direct alkylation with a butyl halide and reductive amination with butyraldehyde will depend on the availability of reagents and the specific functional group tolerance required. While the direct alkylation of ethylenediamine with butan-1-ol offers a more atom-economical, one-pot approach, it necessitates specialized equipment and careful optimization to manage the formation of poly-alkylated byproducts. This guide provides the foundational protocols and data to enable researchers to select and implement the most appropriate synthetic strategy for their objectives.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic data of n-Butylethylenediamine (NMR, IR, Mass Spec)

This guide provides a comprehensive overview of the spectroscopic data for n-Butylethylenediamine (IUPAC Name: N'-butylethane-1,2-diamine), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear reference for spectral assignments.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.91 | Triplet (t) | 3H | CH₃ |

| 1.30 - 1.55 | Multiplet (m) | 4H | -CH₂-CH₂- (butyl group) |

| 2.58 | Triplet (t) | 2H | -NH-CH₂- (butyl group) |

| 2.67 | Triplet (t) | 2H | -NH-CH₂- (ethyl group) |

| 2.76 | Triplet (t) | 2H | -CH₂-NH₂ |

| 1.35 | Singlet (s, broad) | 3H | -NH₂ and -NH |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 13.9 | CH₃ |

| 20.4 | -CH₂- (butyl group) |

| 32.1 | -CH₂- (butyl group) |

| 41.8 | -CH₂-NH₂ |

| 49.6 | -NH-CH₂- (butyl group) |

| 52.3 | -NH-CH₂- (ethyl group) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350, 3280 | Strong, Broad | N-H Stretch (primary and secondary amine) |

| 2955, 2927, 2870 | Strong | C-H Stretch (alkane) |

| 1595 | Medium | N-H Bend (primary amine) |

| 1465 | Medium | C-H Bend (alkane) |

| 1125 | Medium | C-N Stretch |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 86 | 100 | [M - CH₂NH₂]⁺ |

| 44 | 85 | [CH₂=NHCH₃]⁺ |

| 30 | 75 | [CH₂=NH₂]⁺ |

| 58 | 40 | [CH₃CH₂CH=NH₂]⁺ |

| 71 | 35 | [M - CH₂CH₂NH₂]⁺ |

| 116 | 15 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the cited spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer.

-

Parameters: A standard proton experiment was performed with a pulse angle of 30 degrees, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were acquired.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer.

-

Parameters: A proton-decoupled carbon experiment was performed with a pulse angle of 45 degrees, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound liquid was placed between two potassium bromide (KBr) plates to form a thin film.

-

FTIR Analysis:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Parameters: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired prior to the sample analysis and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure separation from any potential impurities.

-

Gas Chromatography (GC) Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 30-300.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

N-Butylethylenediamine (CAS: 19522-69-1): A Technical Guide

This document provides a comprehensive technical overview of N-Butylethylenediamine (CAS No. 19522-69-1), intended for researchers, scientists, and professionals in drug development. It covers the chemical's properties, synthesis, applications, relevant experimental procedures, and safety information.

Chemical Identity and Properties

This compound, with the IUPAC name N'-butylethane-1,2-diamine, is a bifunctional organic compound classified as an aliphatic diamine.[1] Its structure consists of a butyl group attached to one of the nitrogen atoms of an ethylenediamine backbone.[2] This structure makes it a valuable chelating amine ligand in coordination chemistry and a versatile building block in organic synthesis.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 19522-69-1 | [1][2][4] |

| Molecular Formula | C₆H₁₆N₂ | [1] |

| Molecular Weight | 116.20 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [4][5] |

| Boiling Point | 171-172 °C (lit.) | [2][3] |

| Density | 0.836 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index | n20/D 1.443 (lit.) | [2][3] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [2][5] |

| pKa (Predicted) | pK1: 7.53, pK2: 10.30 | [3] |

| SMILES | CCCCNCCN | [1][2] |

| InChIKey | DFPGBRPWDZFIPP-UHFFFAOYSA-N |[1][2] |

Synthesis and Manufacturing

The synthesis of asymmetrically substituted ethylenediamines like this compound can be achieved through several routes. A common and effective method is the reductive amination of ethylenediamine with butanal or the direct N-alkylation of ethylenediamine with a butyl halide. The workflow below illustrates a generalized reductive amination pathway.

Key Applications

This compound's primary utility stems from its bifunctional nature, possessing both a primary and a secondary amine. This allows it to serve as a versatile intermediate and ligand.

-

Coordination Chemistry : As a bidentate ligand, it readily forms stable five-membered chelate rings with various metal ions.[6] These metal complexes have applications in catalysis. For instance, this compound has been used as a ligand in the synthesis of one-dimensional copper-azido molecular tapes.[3]

-

Organic Synthesis : It serves as a key building block for constructing more complex molecules. The distinct reactivity of its primary and secondary amines allows for selective functionalization, making it a valuable tool in multi-step organic synthesis.[7]

-

Drug Development : Substituted ethylenediamines are important scaffolds in medicinal chemistry. Platinum complexes incorporating such ligands have been widely studied as potential anticancer agents, where modifications to the ligand can modulate the complex's cellular uptake, DNA binding affinity, and overall cytotoxicity.[6] The N-butyl group can influence the lipophilicity of potential drug candidates.

Experimental Protocols

4.1 Protocol for Synthesis of a Copper(II) Complex (Generalized)

This protocol describes a general procedure for complexing this compound with a copper(II) salt.

-

Preparation of Ligand Solution : Dissolve this compound (2.0 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask. Stir the solution at room temperature.

-

Preparation of Metal Salt Solution : In a separate beaker, dissolve Copper(II) chloride dihydrate (1.0 mmol) in 10 mL of ethanol.

-

Reaction : Add the copper(II) chloride solution dropwise to the stirring ligand solution over 10 minutes. A color change and/or precipitation of the complex should be observed.

-

Isolation : Stir the reaction mixture at room temperature for 2 hours. Collect the resulting precipitate by vacuum filtration.

-

Purification : Wash the collected solid with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted starting materials.

-

Drying : Dry the purified product in a vacuum desiccator to a constant weight.

-

Characterization : Characterize the final complex using techniques such as FT-IR spectroscopy (to observe shifts in N-H bands upon coordination) and elemental analysis.

4.2 Protocol for Spectroscopic Characterization

Spectroscopic data is essential for structure confirmation and purity assessment. Public databases confirm the availability of IR, NMR, and Mass Spectrometry data for this compound.[1]

Table 2: Spectroscopic Data Summary

| Technique | Availability / Expected Features | Source |

|---|---|---|

| ¹H NMR | Data available. Expect signals for butyl chain (CH₃, CH₂, CH₂), ethyl bridge (-CH₂CH₂-), and amine protons (NH, NH₂). N-H protons may be broad and their chemical shift concentration-dependent. | [1][8] |

| ¹³C NMR | Data available. Expect 6 distinct signals corresponding to the 6 carbon atoms in the structure. Carbons attached to nitrogen will be in the 10-65 ppm range. | [1][8] |

| FT-IR | Data available. Expect N-H stretching for the primary amine (two peaks, ~3300-3500 cm⁻¹) and secondary amine (one peak, ~3300-3500 cm⁻¹). Also expect C-H stretching (~2850-2960 cm⁻¹) and N-H bending (~1600 cm⁻¹). | [1][8] |

| Mass Spec | Data available. The molecular ion peak (M+) would be expected at m/z = 116. Prominent fragments would result from alpha-cleavage adjacent to the nitrogen atoms. |[1] |

4.2.1 Sample Preparation and Analysis for FT-IR (Neat Liquid)

-

Instrument Setup : Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Application : Place one small drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition : Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[7]

-

Data Analysis : Process the resulting spectrum (absorbance or transmittance vs. wavenumber) to identify characteristic peaks.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[1] It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][2]

Table 3: GHS Hazard and Safety Information

| Category | Information | Source |

|---|---|---|

| Signal Word | Danger | [2] |

| Pictograms | Flame (GHS02), Corrosion (GHS05) | [3] |

| Hazard Statements | H226 : Flammable liquid and vapor.H314 : Causes severe skin burns and eye damage. | [1][2][5] |

| Precautionary Statements | P210 : Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280 : Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353 : IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310 : Immediately call a POISON CENTER or doctor/physician. | [1][9][10] |

| Personal Protective Equipment (PPE) | Faceshields, chemical-resistant gloves, safety goggles, Type ABEK (EN14387) respirator filter. | [2][9] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Keep away from heat, sparks, and flame. Store under an inert gas as it is air sensitive. | [3][9][11] |

| Hazard Class | Flammable Liquid 3; Skin Corrosion 1B | [1][2] |

| UN Number | 2734 |[4] |

References

- 1. This compound | C6H16N2 | CID 519668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 19522-69-1 [sigmaaldrich.com]

- 3. 2-(BUTYLAMINO)ETHYLAMINE | 19522-69-1 [chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | 19522-69-1 | TCI EUROPE N.V. [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

Physical properties of n-Butylethylenediamine (boiling point, density)

An In-depth Technical Guide to the Physical Properties of n-Butylethylenediamine

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who require accurate physical data and detailed experimental methodologies.

Physical Properties of this compound

This compound, a colorless liquid, possesses distinct physical characteristics that are crucial for its handling, application, and process development in various scientific fields. A summary of its key physical properties is presented in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 170-172 °C | Standard atmospheric pressure |

| Density | 0.836 g/mL | at 25 °C |

| Specific Gravity | 0.84 | Not specified |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental procedures for measuring the boiling point and density of a liquid substance like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1][2] This property is a key indicator of a substance's purity. A common and effective method for its determination is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 200 °C range)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or other suitable heating bath oil

-

Stand and clamp

-

Rubber band or thread

Procedure:

-

Fill the Thiele tube with liquid paraffin to a level just above the side arm.

-

Place a few milliliters of this compound into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube containing the sample, with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and the attached test tube in the Thiele tube, making sure the heating oil surrounds the sample but does not enter the test tube.

-

Gently heat the side arm of the Thiele tube.[1][3] Convection currents will ensure uniform temperature distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[1][3] Record this temperature.

-

It is advisable to repeat the measurement to ensure accuracy.

Determination of Density

Density is the mass of a substance per unit volume (ρ = m/V).[4] It is an intrinsic property that can be used to identify a substance and assess its purity.

Apparatus:

-

Digital balance (accurate to at least 0.01 g)

-

Graduated cylinder or pycnometer (density bottle) for precise volume measurement

-

Thermometer

-

Pipette

Procedure:

-

Ensure the graduated cylinder or pycnometer is clean and dry.

-

Place the empty container on the digital balance and tare it to zero, or record its mass (m1).[4]

-

Carefully transfer a known volume of this compound into the container using a pipette. For high accuracy, a pycnometer is recommended as its volume is precisely known. If using a graduated cylinder, read the volume from the bottom of the meniscus.[4] Let this volume be V.

-

Place the container with the liquid back on the balance and record the new mass (m2).

-

The mass of the liquid (m) is calculated as m = m2 - m1.

-

Calculate the density using the formula: ρ = m / V.[4]

-

Measure and record the temperature of the liquid, as density is temperature-dependent.

-

For improved accuracy, repeat the measurement multiple times and calculate the average density.[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Caption: Experimental workflows for determining boiling point and density.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

Solubility of N-Butylethylenediamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-butylethylenediamine in organic solvents. Due to the limited availability of specific quantitative public data for this compound, this document focuses on established principles of amine solubility, qualitative assessments, and a detailed experimental protocol for determining solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodology to assess the solubility of this compound for applications in chemical synthesis, formulation development, and other research areas.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆N₂ | [1][2][3] |

| Molecular Weight | 116.21 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.836 g/mL at 25 °C | [3] |

| Boiling Point | 171-172 °C | [3] |

| Refractive Index | n20/D 1.443 | [3] |

Solubility of this compound in Organic Solvents

This compound, an aliphatic diamine, is generally expected to be soluble in a range of organic solvents due to its molecular structure, which includes both a nonpolar butyl group and polar amine functional groups capable of hydrogen bonding. The principle of "like dissolves like" is a useful guide for predicting its solubility.

Qualitative Solubility Profile:

Based on general principles of amine solubility, the expected solubility of this compound in various organic solvents is summarized below. It is important to note that this is a qualitative assessment and experimental verification is necessary for precise applications.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol | High | The amine groups of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic Solvents | Acetone, Tetrahydrofuran (THF) | High to Moderate | Dipole-dipole interactions between the solvent and the polar amine groups of this compound will promote solubility. |

| Nonpolar Solvents | Hexane, Toluene | Moderate to Low | The nonpolar butyl group will interact favorably with nonpolar solvents through London dispersion forces, but the polar amine groups will be less well-solvated, potentially limiting solubility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents can effectively solvate both the polar and nonpolar portions of the molecule. |

Experimental Protocol for Solubility Determination

A gravimetric method is a reliable and straightforward approach for quantitatively determining the solubility of a liquid like this compound in an organic solvent.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vial indicates a saturated solution.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry vial. This step is crucial to remove any undissolved micro-particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without degrading the this compound (a temperature below its boiling point is recommended, under a gentle stream of nitrogen if necessary).

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

Calculate the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved this compound from the mass of the filtered saturated solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mol/L.

Solubility ( g/100 g solvent) = (Mass of this compound / Mass of solvent) * 100

-

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Solubility Determination:

Caption: Experimental workflow for the gravimetric determination of solubility.

Factors Influencing the Solubility of this compound:

Caption: Key factors influencing the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Molecular Geometry and Conformation of n-Butylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and conformational landscape of n-butylethylenediamine. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from studies on its constituent fragments, ethylenediamine and n-butylamine, to predict its structural properties. This approach, combining experimental data from analogous molecules with computational methodologies, offers a robust framework for understanding the behavior of this flexible molecule, which is crucial for applications in drug design and materials science.

Molecular Structure and Conformational Possibilities

This compound (N'-butylethane-1,2-diamine) is a flexible molecule characterized by several rotatable single bonds, leading to a complex conformational landscape. The primary degrees of freedom that dictate its overall shape are the torsions around the central C-C bond of the ethylenediamine backbone and the C-C and C-N bonds of the n-butyl group.

The conformational preference of the ethylenediamine moiety is a critical determinant of the overall molecular geometry. Like other 1,2-disubstituted ethanes, it can exist in two primary staggered conformations: gauche and anti (or trans). In the case of ethylenediamine, the gauche conformation is stabilized by an intramolecular hydrogen bond between the two amino groups, making it the more stable conformer in the gas phase. This is a well-documented phenomenon known as the "gauche effect."

The n-butyl group also exhibits conformational isomerism, with trans and gauche arrangements around its C-C bonds. The interplay of these conformational possibilities in both the ethylenediamine core and the n-butyl chain results in a multitude of potential low-energy structures for this compound.

Quantitative Geometric Data

The following tables summarize key geometric parameters for the ethylenediamine and n-butylamine fragments, derived from experimental (gas electron diffraction) and computational (Density Functional Theory) studies. These values provide a baseline for understanding the expected bond lengths, angles, and dihedral angles in this compound.

Table 1: Geometric Parameters of Ethylenediamine

| Parameter | Gas Electron Diffraction (GED) | DFT (B3LYP/6-31G*) |

| Bond Lengths (Å) | ||

| C-C | 1.545 ± 0.008 | 1.535 |

| C-N | 1.469 ± 0.006 | 1.467 |

| N-H | 1.022 ± 0.008 | 1.017 |

| C-H | 1.100 (assumed) | 1.094 |

| Bond Angles (°) ** | ||

| ∠C-C-N | 110.2 ± 0.6 | 110.8 |

| ∠H-N-H | 106.0 (assumed) | 106.5 |

| ∠H-C-H | 109.5 (assumed) | 108.9 |

| Dihedral Angles (°) ** | ||

| τ(N-C-C-N) - gauche | 64.0 ± 4.0 | 63.5 |

Note: GED data for ethylenediamine is referenced from foundational studies in the field. DFT data represents typical values obtained from standard computational chemistry calculations.

Table 2: Geometric Parameters of n-Butylamine (representative alkylamine)

| Parameter | DFT (B3LYP/6-31G*) |

| Bond Lengths (Å) | |

| C-C (average) | 1.532 |

| C-N | 1.471 |

| N-H | 1.017 |

| C-H (average) | 1.095 |

| Bond Angles (°) ** | |

| ∠C-C-C (average) | 112.5 |

| ∠C-C-N | 113.8 |

| Dihedral Angles (°) ** | |

| τ(C-C-C-C) - trans | 180.0 |

| τ(C-C-C-C) - gauche | ~65 |

Note: These values are typical for n-alkylamines and provide a reference for the butyl chain in this compound.

Table 3: Conformational Energy Differences

| Conformer Comparison | Molecule | ΔE (kcal/mol) | Method |

| gauche vs. trans | Ethylenediamine | ~0.7 - 1.2 | Experimental & Computational |

| gauche vs. trans | n-Butane | ~0.9 | Experimental |

Note: The energy difference favors the gauche conformer in ethylenediamine due to intramolecular hydrogen bonding, while in n-butane, the trans conformer is favored due to reduced steric hindrance.

Experimental and Computational Protocols

A thorough understanding of the molecular geometry and conformational preferences of this compound requires a combination of experimental and computational techniques.

Experimental Protocols

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the gas-phase structure of molecules.

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Data Acquisition: A high-energy electron beam is scattered by the gas molecules, and the resulting diffraction pattern is recorded on a detector.

-

Data Analysis: The radial distribution function is derived from the scattering intensity, providing information about internuclear distances. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the time-averaged conformation of flexible molecules.

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent.

-

Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, NOESY/ROESY) NMR experiments are performed.

-

Data Analysis:

-

Chemical Shifts: Provide information about the electronic environment of each nucleus.

-

Coupling Constants (J-values): Vicinal coupling constants (³J) are particularly useful as they are related to the dihedral angle between the coupled nuclei via the Karplus equation.

-

Nuclear Overhauser Effect (NOE): NOESY and ROESY experiments provide information about through-space proximity of protons, which helps in identifying folded or extended conformations.

-

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern conformational analysis, providing detailed insights into the geometries and relative energies of different conformers.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

-

Methodology:

-

Initial Structure Generation: A 3D model of this compound is built.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy conformers. This involves rotating around all significant rotatable bonds.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G*). This process finds the lowest energy geometry for each starting conformation.

-

Frequency Calculations: Vibrational frequency calculations are performed on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Energy Analysis: The relative energies of all stable conformers are compared to determine the global minimum and the population of each conformer at a given temperature using the Boltzmann distribution.

-

Visualizing Molecular Conformations and Workflows

The following diagrams, generated using the DOT language, illustrate key conformational concepts and a typical workflow for conformational analysis.

Caption: Staggered conformers of the ethylenediamine backbone.

An In-depth Technical Guide on the Core Reactivity of n-Butylethylenediamine with Acids

This technical guide provides a comprehensive overview of the fundamental reactivity of n-butylethylenediamine with both inorganic and organic acids. The document is intended for researchers, scientists, and professionals in drug development who utilize diamines in their work.

Introduction to this compound

This compound, with the chemical formula C6H16N2, is an organic compound containing two nitrogen atoms, making it a diamine.[1] Its structure consists of an ethylenediamine backbone with a butyl group attached to one of the nitrogen atoms. This substitution results in two distinct amine functionalities: a primary amine (-NH2) and a secondary amine (-NH-). The presence of these two basic centers dictates its reactivity towards acids, with each nitrogen exhibiting a different propensity to accept a proton.

Acid-Base Properties and Protonation Behavior

The basicity of an amine is quantified by the pKa of its conjugate acid. For a diamine like this compound, there are two pKa values corresponding to the stepwise protonation of the two nitrogen atoms.

The first protonation occurs at the more basic nitrogen atom, followed by the second protonation at the less basic nitrogen. The pKa values for this compound are summarized in the table below.

Table 1: Dissociation Constants (pKa) of this compound

| Protonation Step | pKa Value |

| pKa1 | 10.30 |

| pKa2 | 7.53 |

| (Data sourced from Williams, R.[2]) |

The higher pKa value (pKa1 = 10.30) corresponds to the protonation of the primary amine, which is rendered more basic by the electron-donating inductive effect of the adjacent ethyl group. The butyl group on the secondary amine has a slightly stronger electron-donating effect, but steric hindrance can influence its basicity. The lower pKa value (pKa2 = 7.53) represents the protonation of the secondary amine in the already monoprotonated species. The presence of a positive charge on the adjacent ammonium group in the monoprotonated form significantly reduces the basicity of the second nitrogen atom through an electron-withdrawing field effect.

The stepwise protonation of this compound with a generic acid (HA) can be visualized as a clear logical progression.

Caption: Stepwise protonation of this compound.

Reactivity with Inorganic Acids

This compound readily reacts with strong inorganic acids, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), in typical acid-base neutralization reactions. These reactions are exothermic and result in the formation of the corresponding ammonium salts. Depending on the stoichiometry of the acid added, either the mono-salt or the di-salt can be formed. These salts are generally water-soluble crystalline solids.

Reaction Scheme:

-

Monoprotonation: C4H9NHC2H4NH2 + HCl → [C4H9NHC2H4NH3]⁺Cl⁻

-

Diprotonation: C4H9NHC2H4NH2 + 2HCl → [C4H9NH2C2H4NH3]²⁺2Cl⁻

Reactivity with Organic Acids

The reaction of this compound with organic acids, particularly carboxylic acids and their derivatives, is of significant interest in organic synthesis.

Secondary amines react with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides and acid anhydrides, to form N,N-disubstituted amides.[3] This nucleophilic acyl substitution is a cornerstone of organic synthesis.[4] The reaction with a carboxylic acid typically requires heat and/or a dehydrating agent to drive the equilibrium towards the amide product by removing water.[4] The use of acyl chlorides is often more efficient and proceeds under milder conditions, usually in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[3]

The general workflow for amide synthesis from a carboxylic acid and this compound can be outlined as follows:

Caption: Amide synthesis workflow.

Experimental Protocols

Potentiometric titration is a widely used and straightforward method for determining the dissociation constants of amines.[5][6]

Methodology:

-

Preparation: A known concentration of this compound is dissolved in deionized water. The solution is placed in a thermostated vessel to maintain a constant temperature (e.g., 298.15 K).

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally added to the amine solution using a precision burette.

-

Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of acid added. The pKa values are determined from the pH at the half-equivalence points. For a diamine, two distinct buffer regions and two equivalence points will be observed, allowing for the determination of both pKa1 and pKa2.

The experimental setup and workflow for potentiometric titration are illustrated below.

References

- 1. This compound 97 19522-69-1 [sigmaaldrich.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]

The Chelation of Metal Ions by N-Butylethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butylethylenediamine, a derivative of the well-studied chelating agent ethylenediamine, presents a unique profile for metal ion coordination. The introduction of an N-butyl group introduces steric and electronic effects that modulate the stability and thermodynamic properties of its metal complexes. While specific thermodynamic data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive technical overview of its anticipated chelating properties. By drawing parallels with ethylenediamine and other N-alkylethylenediamine analogues, we can infer trends in stability constants and thermodynamic parameters. This document details the fundamental principles of chelation, the influence of N-alkylation, and provides standardized experimental protocols for the determination of these properties.

Introduction to Chelation and the Role of this compound

Chelation is a process in which a central metal ion binds to a ligand at two or more points, forming a ring structure.[1] Ligands capable of such binding are known as chelating agents. Ethylenediamine (en) is a classic bidentate chelating agent, coordinating through its two nitrogen atoms to form a stable five-membered ring with a metal ion.[1] This "chelate effect" results in significantly higher stability of the complex compared to complexes formed with analogous monodentate ligands.[2]

This compound belongs to the class of N-substituted ethylenediamines. The presence of the butyl group on one of the nitrogen atoms is expected to influence its chelating behavior in several ways:

-

Steric Hindrance: The bulky butyl group can sterically hinder the approach of the ligand to the metal ion and may also influence the geometry of the resulting complex. This steric strain can potentially lead to lower stability constants compared to unsubstituted ethylenediamine.[3]

-

Electronic Effects: The butyl group is an electron-donating group, which increases the electron density on the adjacent nitrogen atom. This enhanced basicity could lead to a stronger bond with the metal ion, thus increasing the stability of the complex. The overall effect on stability will be a balance between these steric and electronic factors.

Comparative Analysis of Stability Constants

To understand the potential chelating ability of this compound, it is instructive to examine the stability constants of metal complexes with ethylenediamine and other N-alkylethylenediamines. The stability constant (log K) is a measure of the strength of the interaction between a metal ion and a ligand.[4]

Table 1: Logarithms of Overall Stability Constants (log β) for Metal Complexes with Ethylenediamine and N-Alkylethylenediamines

| Metal Ion | Ethylenediamine (en) | N-methylethylenediamine | N-ethylethylenediamine | N,N'-diethylethylenediamine |

| Cu(II) | 19.7 | 19.3 | 18.7 | 16.3 |

| Ni(II) | 18.1 | 17.5 | 16.8 | 13.5 |

| Zn(II) | 12.9 | 12.1 | 11.5 | 9.8 |

| Co(II) | 14.4 | 13.8 | 13.1 | 10.9 |

| Cd(II) | 12.2 | 11.5 | 10.9 | 9.2 |

Note: The values presented are a compilation from various sources and are intended for comparative purposes. The exact values can vary with experimental conditions (temperature, ionic strength).

Analysis of Trends:

The data in Table 1 clearly demonstrates that as the size of the N-alkyl substituent increases, the stability of the corresponding metal complexes tends to decrease. This trend suggests that the steric hindrance introduced by the alkyl groups generally outweighs the electronic donating effect. Based on this trend, it is anticipated that the stability constants for this compound complexes will be lower than those of N-ethylethylenediamine complexes for a given metal ion.

Experimental Protocols for Determining Chelating Properties

Accurate determination of the stability constants and thermodynamic parameters of this compound-metal complexes is crucial for their potential applications. The following are detailed methodologies for key experiments.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining protonation constants of the ligand and the stability constants of its metal complexes.[5][6] The method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.

Protocol:

-

Solution Preparation:

-

Prepare a standard stock solution of this compound of known concentration.

-

Prepare standard stock solutions of the metal perchlorate or nitrate salts. The concentration should be accurately known.

-

Prepare a carbonate-free standard solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Prepare a solution of a strong acid (e.g., HClO₄) of known concentration.

-

Use a background electrolyte (e.g., NaClO₄ or KNO₃) at a constant ionic strength (e.g., 0.1 M) for all solutions to maintain constant activity coefficients.[7]

-

-

Calibration: Calibrate the pH electrode and meter using standard buffer solutions (pH 4.0, 7.0, and 9.0) at the desired experimental temperature.

-

Titration Procedure:

-

Ligand Protonation: Titrate a solution containing a known amount of this compound and strong acid with the standard base solution.

-

Complex Formation: Titrate a solution containing known amounts of this compound, the metal salt, and strong acid with the same standard base solution.

-

-

Data Analysis:

-

Plot the pH readings against the volume of base added to generate titration curves.

-

From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

-

Use appropriate software (e.g., HYPERQUAD) to refine the protonation and stability constants by fitting the experimental data to a theoretical model.

-

Potentiometric titration workflow for stability constant determination.

Spectrophotometry

Spectrophotometry can be used to determine stability constants if the formation of the metal-ligand complex results in a change in the UV-Vis absorption spectrum.[8][9] The molar ratio method and Job's method of continuous variation are commonly employed.

Protocol (Molar Ratio Method):

-

Solution Preparation:

-

Prepare stock solutions of this compound and the metal salt in a suitable solvent.

-

-

Spectral Scans:

-

Obtain the absorption spectra of the free metal ion and the free ligand to identify the wavelength of maximum absorbance (λ_max) for the complex.

-

-

Molar Ratio Series:

-

Prepare a series of solutions where the metal ion concentration is held constant, and the ligand concentration is varied systematically.

-

-

Absorbance Measurements:

-

Measure the absorbance of each solution at the λ_max of the complex.

-

-

Data Analysis:

-

Plot the absorbance versus the molar ratio of ligand to metal.

-

The plot will typically show two linear portions. The intersection of these lines gives the stoichiometry of the complex. The stability constant can be calculated from the absorbance data in the curved region of the plot.[9]

-

Workflow for spectrophotometric determination of stability constants.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[10]

Protocol:

-

Sample Preparation:

-

Prepare solutions of the metal ion and this compound in the same buffer to minimize heats of dilution.[11]

-

Degas the solutions to prevent the formation of air bubbles.

-

-

ITC Experiment:

-

Load the metal solution into the sample cell and the ligand solution into the injection syringe.

-

Perform a series of injections of the ligand into the metal solution while monitoring the heat released or absorbed.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

-

Fit the resulting binding isotherm to a suitable binding model to determine Kₐ, ΔH, and n.

-

Logical Relationships in Chelation

The chelation process and the factors influencing it can be visualized as a logical relationship diagram.

Factors influencing metal complex formation with this compound.

Conclusion

This compound is a promising chelating agent whose properties are influenced by a combination of steric and electronic factors originating from its N-butyl substituent. While direct experimental data is limited, a comparative analysis with ethylenediamine and its N-alkylated derivatives suggests that its metal complexes will exhibit moderate stability, likely lower than that of less sterically hindered analogues. The experimental protocols detailed in this guide provide a robust framework for the precise determination of the thermodynamic and stability parameters of this compound-metal complexes. Such data is essential for advancing the application of these complexes in fields ranging from catalysis to drug development.

References

- 1. jetir.org [jetir.org]

- 2. scribd.com [scribd.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 5. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 6. cost-nectar.eu [cost-nectar.eu]

- 7. d-nb.info [d-nb.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. curresweb.com [curresweb.com]

- 10. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

Methodological & Application

Application Notes and Protocols: N-Butylethylenediamine as a Ligand for Copper(II) Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-butylethylenediamine as a versatile ligand for the formation of copper(II) complexes, highlighting their potential applications in drug development. Detailed protocols for the synthesis, characterization, and evaluation of the biological activities of these complexes are provided to facilitate further research and development in this area.

Introduction

This compound is a bidentate ligand that readily coordinates with copper(II) ions to form stable complexes. The resulting complexes have demonstrated a range of biological activities, including enzyme inhibition and cytotoxicity, making them promising candidates for the development of novel therapeutic agents. The butyl group on the ethylenediamine backbone can influence the lipophilicity and steric properties of the copper(II) complex, potentially enhancing its cellular uptake and interaction with biological targets.

Data Presentation

Physicochemical and Spectroscopic Characterization of a Representative this compound Copper(II) Complex

While specific characterization data for a simple this compound copper(II) complex is not extensively available in the literature, the following table presents expected and reported data for analogous N-alkylethylenediamine copper(II) complexes. This data serves as a reference for researchers synthesizing and characterizing these compounds.

| Property | [Cu(N-alkylethylenediamine)₂]X₂ |

| Elemental Analysis (%) | |

| C | Calculated and found values would be compared. |

| H | Calculated and found values would be compared. |

| N | Calculated and found values would be compared. |

| Cu | Calculated and found values would be compared. |

| Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Typically in the range for 1:2 electrolytes in solvents like DMSO or water. |

| Infrared (IR) Spectroscopy (cm⁻¹) | |

| ν(N-H) | Shift to lower wavenumber upon coordination compared to the free ligand. |

| δ(N-H) | Shift upon coordination. |

| ν(Cu-N) | Typically observed in the far-IR region (e.g., 400-500 cm⁻¹). |

| UV-Visible (UV-Vis) Spectroscopy | |

| λmax (nm) | d-d transitions characteristic of Cu(II) complexes, often in the visible region. |

| ε (M⁻¹ cm⁻¹) | Molar absorptivity corresponding to the λmax. |

Biological Activity of this compound Copper(II) Complexes

The following table summarizes the reported biological activities of a copper(II) complex of N-(n-Butyl)ethylenediamine.

| Biological Activity | Assay | Target | IC₅₀ Value | Reference |

| Enzyme Inhibition | α-Glucosidase Inhibition Assay | α-Glucosidase | 1.018 mg/mL | [1] |

| Enzyme Inhibition | Cytochrome P450 Inhibition Assay | Seven CYP isoforms | 5 to 10 µM | [1] |

Experimental Protocols

Synthesis of a Representative this compound Copper(II) Complex

This protocol is a general method adapted for the synthesis of a bis(this compound)copper(II) complex. The choice of the copper(II) salt (e.g., chloride, nitrate, sulfate) will determine the counter-ion in the final product.

Materials:

-

Copper(II) salt (e.g., CuCl₂·2H₂O, Cu(NO₃)₂·3H₂O)

-

This compound

-

Ethanol or Methanol

-

Stir plate and stir bar

-

Round bottom flask

-

Condenser (optional, for reflux)

Procedure:

-

Dissolve the copper(II) salt (1 mmol) in a minimal amount of ethanol or methanol in a round bottom flask with stirring.

-

In a separate container, dissolve this compound (2 mmol) in a small amount of the same solvent.

-

Slowly add the this compound solution to the stirring copper(II) salt solution. A color change should be observed, indicating complex formation.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. Gentle heating or reflux can be employed to ensure complete reaction.

-

Reduce the volume of the solvent by rotary evaporation or by allowing it to slowly evaporate.

-

The resulting precipitate can be collected by filtration, washed with a small amount of cold solvent, and then with diethyl ether.

-

Dry the product in a desiccator over a suitable drying agent.

-

Characterize the synthesized complex using techniques such as elemental analysis, IR spectroscopy, UV-Vis spectroscopy, and molar conductivity measurements.

α-Glucosidase Inhibition Assay

This protocol is used to determine the inhibitory effect of the synthesized copper(II) complex on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Synthesized copper(II) complex

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the copper(II) complex in a suitable solvent (e.g., DMSO, water).

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of various concentrations of the copper(II) complex solution.

-

Incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution to each well.

-

Incubate the plate at 37 °C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Acarbose is used as a positive control, and a blank containing all reagents except the complex is also prepared.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the complex concentration.

Cytochrome P450 Inhibition Assay

This assay evaluates the potential of the copper(II) complex to inhibit major cytochrome P450 (CYP) isoforms using human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

NADPH regenerating system

-

Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)

-

Synthesized copper(II) complex

-

Known CYP inhibitors (positive controls)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the copper(II) complex.

-

Pre-incubate HLMs, the copper(II) complex at various concentrations, and the NADPH regenerating system in a phosphate buffer (pH 7.4) at 37 °C.

-

Initiate the reaction by adding the specific CYP probe substrate.

-

Incubate for a specific time at 37 °C.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

-

The percentage of inhibition is calculated by comparing the metabolite formation in the presence of the complex to the vehicle control.

-

Determine the IC₅₀ value from the concentration-inhibition curve.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the copper(II) complex against various microbial strains.

Materials:

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Synthesized copper(II) complex

-

Standard antimicrobial agents (positive controls)

-

96-well microplates

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare a stock solution of the copper(II) complex.

-

In a 96-well plate, perform serial two-fold dilutions of the complex in the appropriate broth medium.

-

Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well.

-

Include a positive control (broth with inoculum and standard antimicrobial agent) and a negative control (broth with inoculum only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the complex that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density using a microplate reader.

Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of the copper(II) complex on cancer and/or normal cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7) and/or normal cell lines (e.g., fibroblasts)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Synthesized copper(II) complex

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight in a CO₂ incubator (37 °C, 5% CO₂).

-

Prepare various concentrations of the copper(II) complex in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the complex.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, remove the medium and add MTT solution to each well.

-

Incubate for another 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-